2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one
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Overview
Description
2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H5Br2F3O2 It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[3-(trifluoromethoxy)phenyl]ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-[3-(trifluoromethoxy)phenyl]ethan-1-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: 1-[3-(trifluoromethoxy)phenyl]ethan-1-one.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with molecular targets through its bromine and trifluoromethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Comparison
2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one is unique due to the presence of both bromine atoms and a trifluoromethoxy group, which confer distinct reactivity and properties
Properties
CAS No. |
684220-63-1 |
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Molecular Formula |
C9H5Br2F3O2 |
Molecular Weight |
361.94 g/mol |
IUPAC Name |
2,2-dibromo-1-[3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,8H |
InChI Key |
QAZVAXJJDCFNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(Br)Br |
Origin of Product |
United States |
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